ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate
Description
Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a nine-carbon ethyl ester featuring a trans-configured double bond at position 2 and a tetrahydropyran (oxane) ring ether substituent at position 4. The oxan-2-yloxy group introduces steric bulk and moderate electron-donating effects, while the ester functionality renders the compound reactive toward hydrolysis or transesterification. This structural profile suggests utility as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where conformational rigidity and controlled reactivity are advantageous .
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl (E)-4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3/b12-11+ |
InChI Key |
GSEOPYZMKPSQQR-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(=O)OCC)OC1CCCCO1 |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : It contains an ester functional group, which is known for its reactivity in biological systems.
- Oxane Ring : The presence of the oxane ring may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may exhibit similar properties.
- Receptor Interaction : The ester group can facilitate interactions with lipid membranes and receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of esters have shown effectiveness against various bacterial strains. This compound may demonstrate similar activity, although specific studies are needed to confirm this.
Anti-inflammatory Effects
Some studies suggest that compounds containing oxane moieties can modulate inflammatory responses. This compound's potential in this area could be significant, particularly in the context of chronic inflammatory diseases.
Study on Ester Derivatives
A study focusing on various ester derivatives indicated that they possess significant biological activities, including:
- Antioxidant Properties : Many esters demonstrate the ability to scavenge free radicals, which can protect cells from oxidative damage.
- Cytotoxicity Against Cancer Cells : Certain esters have been shown to induce apoptosis in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, molecular properties, and functional groups of ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate and related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Substituent Characteristics | References |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₈O₄ | 284.39 | Ester, ether (oxane) | Long aliphatic chain, bulky oxane ring | |
| Ethyl (2E)-4-oxo-2-butenoate | C₆H₈O₄ | 129.13 | Ester, ketone | Short chain, electron-withdrawing oxo | |
| Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | C₁₄H₁₅BrO₅ | 343.17 | Ester, phenoxy, bromo, methoxy, formyl | Aromatic substituents, halogenated | |
| (2E)-2-methyl-4-(oxan-2-yloxy)but-2-en-1-ylamine | C₁₃H₂₃NO₂ | 225.33 | Amine, ether (oxane), alkene | Shorter chain, amine functionality | |
| Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate | C₂₅H₂₂O₃ | 370.44 | Ester, ketone, cyclohexene, naphthyl | Cyclic framework, aromatic extensions |
Key Observations:
Chain Length and Substituent Effects: The target compound’s extended aliphatic chain (C9) contrasts with shorter analogs like ethyl (2E)-4-oxo-2-butenoate (C4) and the phenoxy derivative (C4 with aromatic extensions). The oxan-2-yloxy group provides steric hindrance and moderate electron donation compared to the electron-withdrawing oxo group in ethyl (2E)-4-oxo-2-butenoate, which may reduce ester hydrolysis rates .
Functional Group Diversity: Replacement of the ester with an amine group in (2E)-2-methyl-4-(oxan-2-yloxy)but-2-en-1-ylamine alters reactivity, enabling nucleophilic substitution or coordination chemistry . Aromatic substituents in ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate introduce conjugation and halogen-based reactivity (e.g., Suzuki coupling) absent in the target compound .
Reactivity Trends:
- Ester Stability: The oxan-2-yloxy group’s electron-donating nature may stabilize the ester against hydrolysis compared to electron-withdrawing groups (e.g., oxo, cyano) in analogs like ethyl (2E)-2-cyano-3-phenylacrylate () .
- Metabolic Pathways : Glycosidic analogs (e.g., HPTTHME in ) undergo detoxification via hydrolysis, suggesting that the target compound’s ester and ether groups may similarly influence metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
